2,5-Pyrrolidinedione, 3-[1,4'-bipiperidin]-1'-yl-1-[4-(2-phenyldiazenyl)phenyl]-
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Overview
Description
3-{[1,4’-BIPIPERIDIN]-1’-YL}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is a complex organic compound featuring a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,4’-BIPIPERIDIN]-1’-YL}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. One common method involves the reaction of 3-substituted coumarins with nitromethane, followed by a rearrangement reaction . Another approach includes the reaction of α-hydroxybenzylidene analogs with alkyloxyamine hydrochlorides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-{[1,4’-BIPIPERIDIN]-1’-YL}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-{[1,4’-BIPIPERIDIN]-1’-YL}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[1,4’-BIPIPERIDIN]-1’-YL}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core and have similar biological activities.
Indole derivatives: These compounds have a different core structure but may exhibit similar biological activities.
Uniqueness
3-{[1,4’-BIPIPERIDIN]-1’-YL}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
CAS No. |
441782-77-0 |
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Molecular Formula |
C26H31N5O2 |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
1-(4-phenyldiazenylphenyl)-3-(4-piperidin-1-ylpiperidin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H31N5O2/c32-25-19-24(30-17-13-22(14-18-30)29-15-5-2-6-16-29)26(33)31(25)23-11-9-21(10-12-23)28-27-20-7-3-1-4-8-20/h1,3-4,7-12,22,24H,2,5-6,13-19H2 |
InChI Key |
XWRAOOZOAMXSOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)N=NC5=CC=CC=C5 |
Origin of Product |
United States |
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